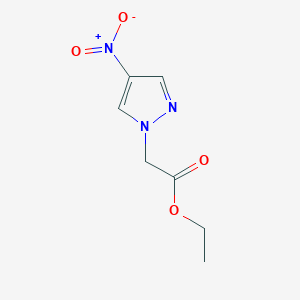

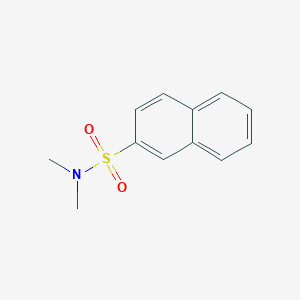

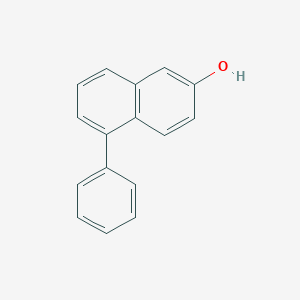

![molecular formula C11H8F3N3O2 B182914 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 436088-48-1](/img/structure/B182914.png)

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been identified as a privileged structure due to its core molecule characteristics and potential for library synthesis . This class of compounds has been extensively studied for various synthetic methods and biological activities.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves condensation reactions. For instance, the reaction of enaminones with aminopyrazoles in the presence of glacial acetic acid can yield substituted pyrazolo[1,5-a]pyrimidines . Another efficient synthesis route starts with the one-pot synthesis of 7-trifluoromethylated pyrazolo[1,5-a]pyrimidin-5-ones by condensation of 3-aminopyrazoles with a fluorinated alkyne, which can then be used as building blocks for further substitutions . Additionally, cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with trifluoroalkenones catalyzed by titanium isopropoxide or boron trifluoride etherate can produce 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines .

Molecular Structure Analysis

The molecular structures of these compounds are typically confirmed by techniques such as elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray crystallography. For example, the structure of one of the synthesized 7-aryl-3-cyano-2-substituted pyrazolo[1,5-a]pyrimidines was confirmed by X-ray crystallography . The crystal structure of another derivative, ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate, was also determined .

Chemical Reactions Analysis

The pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical transformations. For instance, the reaction of cyclopropa[e]pyrazolo[1,5-a]pyrimidine derivatives with primary amines can lead to ring transformation and the formation of different products depending on the reaction conditions . Similarly, the reaction with N-methylaniline can afford multiple ring-transformed products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are influenced by their molecular structure and substituents. The bioassay tests of some synthesized compounds showed moderate herbicidal activity, indicating potential applications in agriculture . The synthetic routes and the ability to introduce various substituents make these compounds of biological interest, as they can be tailored for specific activities or properties .

科学研究应用

-

Scientific Field: Chemistry

-

Scientific Field: Biochemistry

-

Scientific Field: Antifungal Research

-

Scientific Field: Cancer Research

- Application Summary : PHTPP, a compound with a similar pyrazolo[1,5-a]pyrimidine core, has been used in cancer research as a selective estrogen receptor β (ERβ) antagonist .

- Methods of Application : PHTPP has been used to study the effects of estrogen receptors on cell growth in ovarian cancer cell lines .

- Results or Outcomes : PHTPP was found to significantly enhance cell growth in ovarian cancer cell lines that express both receptors .

-

Scientific Field: Material Science

-

Scientific Field: Drug Discovery

属性

IUPAC Name |

5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c12-11(13,14)8-3-6(5-1-2-5)15-9-4-7(10(18)19)16-17(8)9/h3-5H,1-2H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXPRWZRCZPWJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357140 |

Source

|

| Record name | 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

CAS RN |

436088-48-1 |

Source

|

| Record name | 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

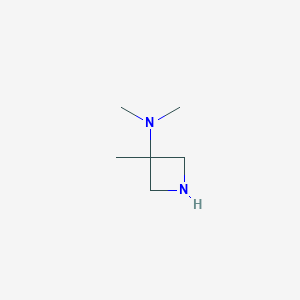

![Ethenamine, 2,2-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B182836.png)

![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)

![4-[(2,4-Dimethylphenyl)amino]naphthalene-1,2-dione](/img/structure/B182845.png)

![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)